molecular formula C18H16N4O3S B2869593 1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1170064-15-9

1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2869593
CAS No.: 1170064-15-9
M. Wt: 368.41
InChI Key: GRCCMAQSPQLGPN-UHFFFAOYSA-N
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Description

1-Ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a carboxamide group at the 5-position. The carboxamide moiety is linked to a thiazole ring, which is further substituted with a 5-methoxybenzofuran system.

Properties

IUPAC Name

2-ethyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-3-22-14(6-7-19-22)17(23)21-18-20-13(10-26-18)16-9-11-8-12(24-2)4-5-15(11)25-16/h4-10H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCCMAQSPQLGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a hybrid molecule that combines elements from benzofuran, thiazole, and pyrazole structures. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article presents an overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by research findings and data tables.

1. Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • IUPAC Name : this compound

2.1 Antibacterial Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing thiazole and pyrazole rings have been reported to demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameConcentration (mM)Zone of Inhibition (mm)
Compound A8E. coli: 10, S. aureus: 9
Compound B7.5E. coli: 8, S. aureus: 8
Compound C7E. coli: 7, S. aureus: 6

These results indicate that modifications in the molecular structure can enhance or diminish antibacterial efficacy, suggesting a structure-activity relationship (SAR) that warrants further exploration .

2.2 Antifungal Activity

The antifungal properties of compounds related to the pyrazole family have also been investigated. For example, certain pyrazole derivatives showed promising activity against Pythium ultimum, a common plant pathogen.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

Compound NameConcentration (μg/mL)Inhibition (%)
Compound D10077.78
Compound E10055.56
Compound F10044.44

These findings highlight the potential of pyrazole derivatives in agricultural applications and suggest that the compound under study may share similar antifungal properties .

2.3 Anticancer Potential

Emerging evidence suggests that benzofuran derivatives may possess anticancer properties due to their ability to interfere with specific signaling pathways involved in tumor growth and metastasis. The incorporation of thiazole and pyrazole moieties could enhance these effects.

Case Study: Anticancer Activity

One study evaluated the cytotoxic effects of various benzofuran-thiazole hybrids on cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The mechanisms involved may include apoptosis induction and cell cycle arrest .

The biological activities of This compound are likely mediated through multiple mechanisms:

  • Target Interaction : The compound may interact with specific enzymes or receptors involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Biochemical Pathways : It could modulate key signaling pathways related to inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrazole-carboxamide and thiazole-containing derivatives. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Pyrazole-thiazole-benzofuran 1-Ethyl, 5-methoxybenzofuran-thiazole High lipophilicity due to methoxybenzofuran; potential for π-π stacking.
Tolfenpyrad (ISO name) Pyrazole 4-Chloro, 3-ethyl, 1-methyl, p-tolyloxybenzyl Insecticidal activity; pyrazole carboxamide with bulky aromatic substituents.
3a–3p Series () Pyrazole-carboxamide Chloro, cyano, aryl groups (e.g., phenyl, 4-chlorophenyl) Varied substituents influence melting points (123–183°C) and yields (62–71%). Chloro groups enhance stability.
Compound 74 () Thiazole-cyclopropanecarboxamide Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl Electron-donating methoxy groups improve solubility; cyclopropane enhances rigidity.
Compound 6h () Pyrazole-thiadiazine 4-Methoxyphenyl, 5-phenyl-thiadiazine Thiadiazine introduces sulfur-based hydrogen bonding.

Key Observations :

  • Lipophilicity : The 5-methoxybenzofuran group in the target compound likely increases lipophilicity compared to chlorophenyl (3b, 3e) or pyridinyl () derivatives, which may enhance membrane permeability.
  • Bioactivity : Tolfenpyrad (ISO insecticide) demonstrates that ethyl and methyl groups on pyrazole, combined with aromatic substituents, are critical for pesticidal activity . The target compound’s benzofuran-thiazole system may confer unique target specificity.
  • Thermal Stability : Higher melting points in chloro-substituted analogs (e.g., 3b: 171–172°C vs. 3c: 123–125°C) suggest that electron-withdrawing groups improve crystallinity .

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